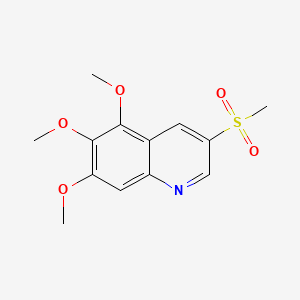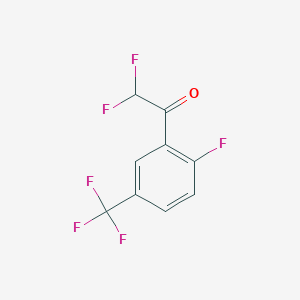
3-Methanesulfonyl-5,6,7-trimethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-5,6,7-trimethoxyquinoline typically involves the use of transition-metal catalyzed reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of transition-metal catalysis and the use of environmentally benign reagents are likely to be employed to ensure efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methanesulfonyl-5,6,7-trimethoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
3-Methanesulfonyl-5,6,7-trimethoxyquinoline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Methanesulfonyl-5,6,7-trimethoxyquinoline involves its interaction with tubulin, a protein that is essential for cell division . By inhibiting tubulin polymerization, this compound can arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells . Molecular docking studies have shown that this compound binds to the catalytic site of tubulin, disrupting its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives such as:
5,6,7-Trimethoxyquinoline: Lacks the methanesulfonyl group but shares the trimethoxy substitution pattern.
3-Methanesulfonylquinoline: Lacks the trimethoxy groups but contains the methanesulfonyl group.
Uniqueness
3-Methanesulfonyl-5,6,7-trimethoxyquinoline is unique due to the combination of its methanesulfonyl and trimethoxy groups, which contribute to its specific biological activities and chemical properties .
Eigenschaften
Molekularformel |
C13H15NO5S |
|---|---|
Molekulargewicht |
297.33 g/mol |
IUPAC-Name |
5,6,7-trimethoxy-3-methylsulfonylquinoline |
InChI |
InChI=1S/C13H15NO5S/c1-17-11-6-10-9(12(18-2)13(11)19-3)5-8(7-14-10)20(4,15)16/h5-7H,1-4H3 |
InChI-Schlüssel |
ASCWDBZVFRYADN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C=C(C=NC2=C1)S(=O)(=O)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)



![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)





